6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
The synthesis of 6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids and phosphorus oxychloride . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to bind to bacterial DNA and inhibit essential enzymes involved in DNA replication . In cancer cells, the compound induces apoptosis and inhibits cell proliferation by targeting key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities.
1,3,4-Oxadiazoles: These compounds have a similar heterocyclic structure but with different nitrogen and sulfur arrangements, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity compared to other related compounds.
Properties
Molecular Formula |
C12H11BrN4S |
---|---|
Molecular Weight |
323.21 g/mol |
IUPAC Name |
6-(3-bromo-4-methylphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11BrN4S/c1-3-10-14-15-12-17(10)16-11(18-12)8-5-4-7(2)9(13)6-8/h4-6H,3H2,1-2H3 |
InChI Key |
BHEFAHWVMSLESW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)Br |
Origin of Product |
United States |
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